molecular formula C20H18N2O4S2 B2518730 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(benzenesulfonyl)propanamide CAS No. 868676-01-1

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(benzenesulfonyl)propanamide

Cat. No. B2518730
CAS RN: 868676-01-1
M. Wt: 414.49
InChI Key: XJCHVMOORIXZNH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides and related compounds has been explored in various studies. In one study, the synthesis involved the creation of high-affinity inhibitors of kynurenine 3-hydroxylase, with specific compounds demonstrating significant inhibitory activity in vitro and in vivo . Another research effort focused on the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which were obtained through a series of reactions starting from benzenesulfonyl chloride and ethyl isonipecotate, leading to various intermediates and ultimately the target compounds . Additionally, the synthesis of 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamides was reported, with these compounds showing inhibition effects on acetylcholinesterase and carbonic anhydrase enzymes . Lastly, a series of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide, with some derivatives exhibiting cytotoxic activities and inhibition of carbonic anhydrase isoforms .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were elucidated using various spectroscopic techniques. For instance, the N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were characterized by ^1H-NMR, IR, and mass spectral data . Molecular modeling and electronic structure calculations were also performed to support experimental findings and to understand the inhibition mechanism of the synthesized benzenesulfonamides against acetylcholinesterase and carbonic anhydrase enzymes .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include the initial formation of intermediates through reactions with benzenesulfonyl chloride, followed by further transformations to yield the final sulfonamide derivatives. The reactivity of these compounds is influenced by the presence of the phenylsulfonyl group and the specific substituents on the aromatic rings, which can affect their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized sulfonamides are influenced by their molecular structures. The compounds are designed to exhibit drug-likeness properties, which include considerations of molecular weight, lipophilicity, and the potential for hydrogen bonding. These properties are crucial for the compounds' bioavailability and their ability to interact with biological targets, such as enzymes . The bioactivity studies on these compounds, including their cytotoxicity and enzyme inhibition profiles, are indicative of their potential as therapeutic agents .

Scientific Research Applications

Chemical and Biological Interactions

Studies have explored the chemical and biological interactions of various thiazole derivatives, providing insights into their potential applications. The work by Ashby et al. focuses on the synthesis of thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl, evaluating their potential carcinogenicity in vitro, which can guide the understanding of the carcinogenic potential of similar compounds (Ashby et al., 1978). Similarly, the review by Ibrahim delves into the synthesis and biological applications of azolylthiazoles, shedding light on the multifaceted nature of thiazole derivatives in scientific research (Ibrahim, 2011).

Pharmacological Insights

Rosales-Hernández et al. discuss the (thio)urea and benzothiazole derivatives, highlighting their broad spectrum of biological activities and emphasizing their importance in medicinal chemistry. This review covers the chemical aspects of these compounds as potential therapeutic agents, highlighting their wide range of pharmacological activities (Rosales-Hernández et al., 2022).

Synthetic Methodologies

The synthesis and structural properties of various thiazole derivatives have been extensively studied, providing valuable insights into their chemical nature and potential applications. The work by Raut et al. on the synthesis and pharmacological evaluation of novel benzofused thiazole derivatives showcases their potential as antioxidant and anti-inflammatory agents, highlighting the versatility of these compounds in drug development (Raut et al., 2020).

properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(benzenesulfonyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S2/c1-14(23)19-18(15-8-4-2-5-9-15)22-20(27-19)21-17(24)12-13-28(25,26)16-10-6-3-7-11-16/h2-11H,12-13H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCHVMOORIXZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(benzenesulfonyl)propanamide

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